42-(2-Tetrazolyl)rapamycin

FOXP4 inhibition Gastric cancer Stemness suppression

Select 42-(2-Tetrazolyl)rapamycin for validated FOXP4 inhibition in gastric cancer models, a target profile distinct from rapamycin. It features enhanced DMSO solubility (≥130 mg/mL) for high-concentration stock solutions and a shorter terminal half-life per patent claims, enabling precise preclinical dosing and minimal vehicle interference.

Molecular Formula C52H79N5O12
Molecular Weight 966.2 g/mol
CAS No. 221877-56-1
Cat. No. B560544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name42-(2-Tetrazolyl)rapamycin
CAS221877-56-1
Molecular FormulaC52H79N5O12
Molecular Weight966.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
InChIKeyIURNHYDSJVLLPN-JUKNQOCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

42-(2-Tetrazolyl)rapamycin (CAS 221877-56-1): Sourcing and Baseline Characterization


42-(2-Tetrazolyl)rapamycin (CAS 221877-56-1) is a semi-synthetic rapamycin analog featuring a tetrazole moiety substitution at the 42-position of the macrolide core [1]. This compound is disclosed as a prodrug of a rapamycin analog in patent US 20080171763 A1, Example 1, and is recognized as an mTOR inhibitor . It has a molecular formula of C52H79N5O12 and a molecular weight of 966.21 g/mol . The tetrazole substitution confers enhanced DMSO solubility (≥130 mg/mL, 134.55 mM) compared to rapamycin's lower solubility , establishing it as a distinct chemical entity for research applications requiring improved handling characteristics.

Why Generic mTOR Inhibitors Cannot Substitute for 42-(2-Tetrazolyl)rapamycin in Targeted Research


Generic substitution with unmodified rapamycin or other mTOR inhibitors is inadequate for specific research applications due to 42-(2-Tetrazolyl)rapamycin's distinct activity profile. While rapamycin and its analogs (Everolimus, Temsirolimus) primarily inhibit mTOR via FKBP12 binding, 42-(2-Tetrazolyl)rapamycin has been identified in a small-molecule screen as a direct FOXP4 inhibitor [1]. This FOXP4 inhibitory activity is not a reported property of rapamycin, which acts solely through mTOR . The tetrazole modification alters the compound's target engagement profile, and its patent family (US 6,015,815) explicitly claims shortened terminal elimination half-life for tetrazole-containing rapamycin analogs compared to rapamycin [2]. Therefore, substituting with generic mTOR inhibitors would fail to recapitulate the FOXP4-dependent antitumor effects observed in gastric cancer models.

42-(2-Tetrazolyl)rapamycin: Head-to-Head and Comparative Quantitative Evidence for Procurement


Differential FOXP4 Inhibitory Activity Versus Rapamycin in Gastric Cancer Models

A small-molecule screen identified 42-(2-Tetrazolyl)rapamycin as a direct FOXP4 inhibitor, a property not attributed to rapamycin [1]. In FOXP4-high expressing gastric cancer lines MKN28 and NCI-N87, 42-(2-Tetrazolyl)rapamycin displayed dose-dependent inhibitory effects on cell viability and colony formation [2]. The compound reduced FOXP4 protein expression in a dose-dependent manner, with significant suppression observed at 10 µM in MKN28 cells [3]. In contrast, rapamycin (10 nM) does not inhibit FOXP4 expression, as its mechanism is confined to mTOR inhibition .

FOXP4 inhibition Gastric cancer Stemness suppression

In Vivo Antitumor Efficacy and 5-FU Chemosensitization in Gastric Cancer Xenografts

In gastric cancer xenograft models, coadministration of 42-(2-Tetrazolyl)rapamycin with 5-fluorouracil (5-FU) resulted in robust antitumor activity and restrained peritoneal metastasis [1]. Targeting FOXP4 with 42-(2-Tetrazolyl)rapamycin enhanced the efficacy of 5-FU chemotherapy in vivo, as demonstrated in gastric cancer xenografts [2]. While rapamycin also exhibits antitumor effects in xenograft models, its combination with 5-FU does not specifically target FOXP4, and no comparative study exists demonstrating equivalent chemosensitization [3].

In vivo efficacy Combination chemotherapy Gastric cancer xenograft

Shortened Terminal Elimination Half-Life Versus Rapamycin in Preclinical Pharmacokinetics

Patent US 6,015,815 explicitly claims that tetrazole-containing rapamycin analogs, including the exemplified 42-tetrazolyl derivatives, possess a "surprisingly substantially shorter terminal elimination half-life (t1/2) when compared to rapamycin" [1]. This property was demonstrated using multi-exponential curve fitting (CSTRIP and NONLIN84) on blood concentration-time data from animal studies [2]. While specific t1/2 values for 42-(2-Tetrazolyl)rapamycin are not disclosed in public data, the patent family establishes a class-level pharmacokinetic advantage over rapamycin, which has a terminal half-life of approximately 57-63 hours in humans [3].

Pharmacokinetics Half-life Drug clearance

Enhanced DMSO Solubility Versus Rapamycin for In Vitro Assay Compatibility

42-(2-Tetrazolyl)rapamycin demonstrates DMSO solubility of ≥130 mg/mL (134.55 mM) . In comparison, rapamycin has a reported DMSO solubility of approximately 50 mg/mL . This represents a >2.6-fold improvement in DMSO solubility, which is critical for achieving higher working concentrations in cell-based assays without precipitation or vehicle toxicity .

Solubility Formulation In vitro assays

42-(2-Tetrazolyl)rapamycin: Validated Research and Industrial Application Scenarios


FOXP4-Dependent Gastric Cancer Research and YAP1 Pathway Studies

42-(2-Tetrazolyl)rapamycin is the tool compound of choice for investigating the YAP1-FOXP4-SOX12 oncogenic axis in gastric cancer. Its unique FOXP4 inhibitory activity, demonstrated in MKN28 and NCI-N87 gastric cancer cells, enables studies that cannot be performed with rapamycin or other mTOR-only inhibitors [1]. Researchers can use this compound to explore FOXP4-dependent stemness, spheroid formation, and peritoneal metastasis mechanisms, as validated in the Liu et al. (2024) Cancer Research publication [2].

5-FU Combination Chemotherapy Enhancement in Gastric Cancer Models

For preclinical studies investigating chemosensitization strategies in gastric cancer, 42-(2-Tetrazolyl)rapamycin offers a validated approach to enhance 5-fluorouracil efficacy. In vivo xenograft studies demonstrated robust antitumor activity and restrained peritoneal metastasis when 42-(2-Tetrazolyl)rapamycin was coadministered with 5-FU [1]. This scenario is specifically relevant for researchers developing combination therapies for FOXP4-high gastric cancers.

Pharmacokinetic Studies Requiring Shortened Rapamycin Analog Half-Life

Based on patent claims in US 6,015,815, tetrazole-containing rapamycin analogs exhibit substantially shorter terminal elimination half-lives compared to rapamycin [1]. For investigators developing drug delivery systems, local vascular delivery devices, or applications where rapid systemic clearance is desirable, 42-(2-Tetrazolyl)rapamycin represents a procurement choice aligned with these pharmacokinetic objectives. The patent also notes enhanced lipid solubility and tissue diffusion properties relevant to medicated device applications [2].

High-Concentration In Vitro Assays Requiring Enhanced Solubility

For cell-based assays requiring high compound concentrations with minimal DMSO vehicle interference, 42-(2-Tetrazolyl)rapamycin's DMSO solubility of ≥130 mg/mL offers a practical advantage over rapamycin's ~50 mg/mL solubility [1]. This enables preparation of more concentrated stock solutions, reducing DMSO carryover to <0.1% in working solutions, which is critical for sensitive primary cell cultures, stem cell assays, and long-term proliferation studies where vehicle toxicity must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 42-(2-Tetrazolyl)rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.